Phlorizin hydrate
Overview
Description
Phloridzin dihydrate, also known as Phloretin 2′-β-D-glucopyranoside, is a glucoside of phloretin, a dihydrochalcone . It is a white solid that often appears yellow due to impurities . It is found primarily in unripe Malus (apple) and is most abundant in vegetative tissues such as leaves and bark .
Synthesis Analysis
Phloridzin is usually degraded into phloretin by two enzymes found throughout the gastrointestinal tract: β-glucosidase and lactase-phlorizin hydrolase .Molecular Structure Analysis
The empirical formula of Phloridzin dihydrate is C21H24O10 · 2H2O . Its molecular weight is 472.44 g/mol .Chemical Reactions Analysis
Upon prolonged exposure to aqueous solutions, phloridzin hydrolyzes to phloretin and glucose .Physical and Chemical Properties Analysis
Phloridzin dihydrate is a crystalline solid at room temperature . It is poorly soluble in cold water and ether, but soluble in hot water and ethanol .Scientific Research Applications
Diabetes Management : Phloridzin has been shown to effectively reduce blood glucose levels in diabetic mice by reversing the expression of the sodium/glucose cotransporter gene Sglt1 in the small intestine (Masumoto et al., 2009). It acts as a specific and competitive inhibitor of sodium/glucose cotransporters SGLT1 and SGLT2, potentially useful in managing postprandial hyperglycemia in diabetes (Najafian et al., 2012).
Antioxidant and Anti-inflammatory Properties : Studies have highlighted phloridzin's strong antioxidant and anti-inflammatory activities, indicating its potential in preventing oxidative stress and inflammation-related disorders (Sekhon-Loodu & Rupasinghe, 2015).
Cancer Research : Phloridzin exhibits anticancer properties. It has been shown to induce apoptosis in human liver cancer cells through altered gene expression (Nair et al., 2014). Additionally, its ester derivatives have demonstrated potential chemotherapeutic effects by downregulating genes involved in cell cycle regulation and epigenetics mechanisms (Nair & Rupasinghe, 2014).
Enhancing Biological Activities : Research has indicated that structural modifications of phloridzin, such as plasma treatment, can enhance its biological activities. For instance, plasma-treated phloridzin showed increased radical scavenging, α-glucosidase, and pancreatic lipase inhibitory activities (Gyeong & Kim, 2017).
Pharmaceutical Applications : The bioavailability and stability of phloridzin can be improved by complexing with cyclodextrins, enhancing its utility in food, medicine, and cosmetics (Zhang et al., 2017).
Estrogenic and Antiestrogenic Activities : Phloridzin has been identified to have both estrogenic and antiestrogenic activities, influencing the proliferation of estrogen-sensitive cells and potentially playing a role as a phytoestrogen (Wang et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10.H2O/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10;/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2;1H2/t16-,18-,19+,20-,21-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIIMADCRCFGOA-NVADMLJHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7061-54-3 | |
Record name | Phloridzin dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007061543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-(β-D-Glucopyranosyloxy)-4',6'-dihydroxy-3-(4-hydroxyphenyl)propiophenone dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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